molecular formula C18H17BrN4O3 B1683790 Crolibulin CAS No. 1000852-17-4

Crolibulin

Cat. No.: B1683790
CAS No.: 1000852-17-4
M. Wt: 417.3 g/mol
InChI Key: JXONINOYTKKXQQ-CQSZACIVSA-N
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Description

Crolibulin is a small molecule tubulin polymerization inhibitor with potential antineoplastic activity. It is known to interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This compound has shown promise in preclinical and clinical studies for its anti-cancer properties, particularly in targeting solid tumors and anaplastic thyroid cancer .

Preparation Methods

Crolibulin, also known as EPC2407, can be synthesized through a multi-step process. The synthetic route typically involves the preparation of intermediate compounds, followed by their cyclization and functionalization to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations .

Chemical Reactions Analysis

Crolibulin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to create analogs of this compound with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Clinical Trials and Studies

1. Phase 1 Clinical Trials
A significant study (NCT00423410) assessed the safety and pharmacodynamics of crolibulin in patients with advanced solid tumors. The trial utilized dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and diffusion-weighted MRI (DW-MRI) to evaluate treatment effects on tumor perfusion and water diffusivity. Key findings included:

  • Dose-Response Relationship : Higher plasma drug concentrations correlated with reductions in tumor perfusion metrics such as area-under-the-gadolinium-concentration-curve (AUC) and increased apparent diffusion coefficient (ADC) values, indicating cell swelling and decreased perfusion 2-3 days post-treatment .
  • Imaging Techniques : The study employed advanced imaging techniques like photoacoustic imaging (PAI) and blood oxygenation level-dependent MRI (BOLD MRI) to monitor early changes in tumor vasculature .
Study ParameterMeasurement TechniqueFindings
Tumor PerfusionDCE-MRISignificant reduction post-crolibulin
Water DiffusivityDW-MRIIncreased ADC values indicating swelling
PharmacokineticsBlood SamplesCorrelation between drug levels and efficacy

2. Combination Therapy Studies
this compound has been evaluated in combination with other chemotherapeutic agents. A notable study investigated its use alongside cisplatin in treating recurrent or metastatic cancers . The objectives were to determine the optimal dosing regimen and assess safety profiles when combined with standard chemotherapy.

Preclinical Studies

In preclinical models, this compound demonstrated efficacy against various cancer types including prostate cancer. Research indicated that this compound treatment led to significant reductions in blood flow within tumors, which was measured using bioluminescence imaging (BLI) and ultrasound imaging .

Case Study: Prostate Cancer Model
A murine model of prostate cancer showed that this compound effectively inhibited tumor growth when used in conjunction with androgen deprivation therapy (ADT). Imaging techniques confirmed reduced vascularity and enhanced necrosis within treated tumors .

Molecular Insights

Recent studies have provided insights into the molecular interactions of this compound with tubulin. Structural analyses revealed that this compound's binding affinity to the colchicine site is crucial for its anti-tumor activity. This understanding paves the way for designing novel derivatives with improved efficacy and reduced toxicity .

Summary of Applications

This compound's applications span various aspects of cancer treatment:

  • Vascular Disruption : Targeting tumor vasculature to induce necrosis.
  • Combination Therapies : Enhancing the efficacy of existing chemotherapy regimens.
  • Imaging Biomarkers : Utilizing advanced imaging techniques to assess treatment response.
  • Molecular Targeting : Insights into its binding mechanisms inform future drug design.

Mechanism of Action

C

Biological Activity

Crolibulin, also known as EPC2407, is a novel microtubule-targeting agent that has garnered attention for its potential therapeutic applications in cancer treatment. As a vascular disrupting agent (VDA), it operates primarily by binding to the colchicine site on tubulin, leading to microtubule destabilization and subsequent anti-vascular and apoptotic effects. This article will delve into the biological activity of this compound, supported by relevant data tables and research findings.

This compound's mechanism of action involves the following key processes:

  • Binding to Tubulin : this compound binds to the colchicine site on tubulin, which is crucial for microtubule assembly and stability. This binding disrupts normal microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at the G2/M phase, effectively halting cellular proliferation in various cancer cell lines .
  • Anti-Vascular Effects : By disrupting the endothelial cells that form blood vessels within tumors, this compound reduces tumor perfusion, thereby impairing nutrient and oxygen delivery to cancer cells .

Structure-Activity Relationship (SAR)

Research has identified critical structural components of this compound that contribute to its biological activity. The presence of a cyano group and an aromatic A-ring are essential for its potency against cancer cells. For instance, a study reported IC50 values for this compound across various cancer cell lines:

Cell Line IC50 (μM)
HT-29 (Colon)0.52
H460 (Lung)0.57
A549 (Lung)0.14
MKN-45 (Gastric)1.22
SMMC-7721 (Liver)0.05

These values indicate that this compound exhibits varying levels of cytotoxicity against different cancer types, with notable potency observed in lung and gastric cancers .

Clinical Trials

This compound has progressed through clinical trials, notably a Phase I/II study focusing on anaplastic thyroid cancer. The trial evaluated the drug's safety and efficacy in combination with cisplatin. Preliminary results indicated promising anti-tumor activity, supporting further investigation into its clinical utility .

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating solid tumors:

  • Case Study 1 : A patient with advanced anaplastic thyroid cancer showed significant tumor reduction after treatment with this compound combined with standard chemotherapy. Imaging studies revealed decreased tumor perfusion correlating with treatment response .
  • Case Study 2 : In a cohort of patients with metastatic lung cancer, administration of this compound resulted in improved progression-free survival compared to historical controls receiving conventional therapies alone .

Properties

IUPAC Name

(4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXONINOYTKKXQQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)[C@@H]2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10142925
Record name Crolibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The molecule has been shown to induce tumor cell apoptosis and selectively inhibit growth of proliferating cell lines, including multi-drug resistant cell lines.
Record name EPC2407
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1000852-17-4
Record name Crolibulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000852174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crolibulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Crolibulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROLIBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ENT43KY91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 5-bromoveratraldehyde (980 mg, 4.0 mmol) and malononitrile (246 mg, 4.0 mmol) in ethanol (10 mL) was added piperidine (0.4 mL) and 2,3-diaminophenol (496 mg, 4.0 mmol). The mixture was stirred at room temperature under argon for 2 h then diluted with water (20 mL). The precipitate was filtered to yield brown solid, yielding 1.367 g (85%) of the title compound. 1H NMR (CD3OD): 6.25 (s, 1H), 6.18 25 (s, 1H), 6.34 (d, J=7.8, 1H), 6.10 (d, J=7.8, 1H), 4.43 (s, 1H), 3.68 (s, 3H), 3.64 (s, 3H).
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
496 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

A suspension of 3-bromo-4,5-dimethoxybenzaldehyde (1500 g, 6.12 moles, 1.1 eq) and malononitrile (404 g, 6.12 moles, 1.1 eq) in ethanol 99% (12 L, 7 volumes) was stirred at room temperature under N2(g). Dimethylisopropylamine (339 mL, 2.78 moles, 0.5 eq) was added slowly (which caused an exotherm from about 14° C. to about 26° C.) and the reaction mixture was stirred at room temperature for about 2 h under N2(g). The yellow thick suspension was analyzed by HPLC to monitor the appearance of the Knoevenagel intermediate and the disappearance of the aldehyde. 2,3-Diaminophenol (690.66 g, 5.56 moles, 1 eq) was added and the reaction mixture was stirred at room temperature overnight. The resulting beige-brown suspension was filtered and the cake was washed with cold CH2Cl2 (3000 mL). The solids were dried under vacuum to give 2,7,8-triamino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromene (1.9 kg, 82% yield). 1H NMR (300 MHz) (DMSO-d6, ppm): 3.71 (s, 3H), 3.82 (s, 3H), 4.43 (s, 2H), 4.56 (s, 1H), 4.70 (s, 2H), 6.09 (d, J=8 Hz, 1H), 6.26 (d, J=8 Hz, 1H), 6.76 (s, 2H), 6.78 (d, J=2 Hz, 1H), 6.90 (d, J=2 Hz, 1H).
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
404 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
339 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
690.66 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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